C2-Bromine vs. C4-Bromine Regioisomer: Regioselectivity-Driven Procurement Decisions
The C2-brominated regioisomer enables exclusive functionalization at the 2-position of the imidazole ring, whereas the C4-bromo analog (CAS not directly comparable; 4-bromo-1H-imidazole-5-carboxylic acid derivatives) undergoes coupling at the 4-position. In the synthesis of 4,5-diaryl-1-methyl-1H-imidazoles with demonstrated cytotoxicity against human tumor cell lines, the C2-brominated intermediate is essential for installing the aryl group at the 2-position while preserving the 4,5-diaryl pharmacophore [1].
| Evidence Dimension | Regioselective cross-coupling position |
|---|---|
| Target Compound Data | C2-position functionalization via bromine-lithium exchange or palladium-catalyzed coupling to generate 2-substituted t-butyl 1-methyl-1H-imidazole-5-carboxylates |
| Comparator Or Baseline | 4-Bromoimidazole derivatives undergo coupling at the 4-position; C2-unsubstituted imidazole-5-carboxylic acids cannot undergo C2-selective coupling without bromination |
| Quantified Difference | Qualitative regiochemical distinction; the target compound provides exclusive access to C2-functionalized imidazole-5-carboxylic acid scaffolds |
| Conditions | Bromine-lithium exchange (n-BuLi, THF, -78°C) or Suzuki-Miyaura coupling (Pd catalyst, arylboronic acid, base, solvent) |
Why This Matters
For medicinal chemistry programs requiring C2-substituted imidazole pharmacophores (e.g., angiotensin II receptor antagonists or kinase inhibitors), procurement of the correct C2-bromo regioisomer is mandatory; substitution with a C4-bromo analog yields an entirely different regioisomeric product series.
- [1] Bellina F, Cauteruccio S, Fiore A, Rossi R. Synthesis and biological evaluation of 4,5-diaryl-1-methyl-1H-imidazoles as potential anticancer agents. 2008. View Source
